Reduced Substrate Affinity for Jasmonate O-Methyltransferase (JMT) Confirms Distinct Metabolic Role from Jasmonic Acid
In a direct head-to-head enzymatic assay, 2-(2-Butyl-4-oxocyclopentyl)acetic acid (dihydrojasmonic acid) demonstrated an 82% reduction in substrate activity for jasmonate O-methyltransferase (JMT) compared to its parent compound, jasmonic acid. This significant difference in enzyme recognition is a primary driver of their distinct physiological roles in planta [1].
| Evidence Dimension | Relative Substrate Activity for Jasmonate O-Methyltransferase (JMT) |
|---|---|
| Target Compound Data | 18% relative activity |
| Comparator Or Baseline | Jasmonic acid (100% relative activity) |
| Quantified Difference | 5.6-fold lower activity for the target compound |
| Conditions | In vitro enzymatic assay with 1 mM substrate concentration; activity measured by [14C]methyl group transfer from S-adenosyl-L-methionine (SAM). |
Why This Matters
This quantifiable difference ensures that experiments designed to study jasmonate signaling pathways require the specific compound to avoid confounding results from differential enzyme recognition and downstream metabolic processing.
- [1] Seo, H. S., et al. (2001). Jasmonic acid carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses. Proceedings of the National Academy of Sciences, 98(8), 4788-4793. Table 1. View Source
